molecular formula C2H4N2O4 B14738845 1,2-Hydrazinedicarboxylic acid CAS No. 5814-86-8

1,2-Hydrazinedicarboxylic acid

Cat. No.: B14738845
CAS No.: 5814-86-8
M. Wt: 120.06 g/mol
InChI Key: SPFPGSYLNIIQMG-UHFFFAOYSA-N
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Description

Contextualization within Hydrazine (B178648) and Carboxylic Acid Derivatives Research

1,2-Hydrazinedicarboxylic acid, with its central hydrazine (-NH-NH-) core flanked by two carboxylic acid (-COOH) groups, represents a unique structural motif. Its chemistry is intrinsically linked to that of its parent molecule, hydrazine (N₂H₄), a highly reactive and energetic compound first isolated by German chemist Theodor Curtius in 1887. The introduction of carboxylic acid functionalities tempers the reactivity of the hydrazine core while opening avenues for a wide array of chemical transformations.

The research surrounding this compound and its derivatives, particularly its esters, is extensive. These compounds serve as crucial intermediates in a variety of synthetic applications. For instance, dialkyl 1,2-hydrazinedicarboxylates, such as the diethyl and diisopropyl esters, are stable, crystalline solids that are widely used in organic synthesis. ontosight.aisigmaaldrich.com One of the most notable applications of these derivatives is in the Mitsunobu reaction, where azodicarboxylates (the oxidized form of hydrazinedicarboxylates) act as key reagents. ontosight.ai

The presence of both N-H and C=O bonds allows for a range of reactions, including N-alkylation, N-acylation, and esterification, making these compounds versatile building blocks for the synthesis of more complex molecules. Their utility is evident in the preparation of pharmaceuticals, agrochemicals, and polymers. ontosight.aisigmaaldrich.com For example, the monoethyl ester of this compound is a known intermediate in the synthesis of certain antihypertensive and anticancer agents. ontosight.ai

Historical Evolution of this compound Chemistry

The history of this compound is deeply rooted in the pioneering work on hydrazine chemistry conducted by Theodor Curtius in the late 19th and early 20th centuries. wikipedia.org After his discovery of hydrazine, Curtius dedicated significant effort to exploring its reactivity and the synthesis of its derivatives. wikipedia.org

A pivotal moment in the development of this field was the discovery of the Curtius rearrangement, a reaction that transforms acyl azides into isocyanates. This reaction often proceeds through intermediates that are structurally related to derivatives of this compound. While a definitive first synthesis of the parent this compound is not clearly documented in readily available historical records, its conceptual framework emerged from Curtius's extensive studies on hydrazides and azides of organic acids.

The more practical and widely studied aspects of this chemical family's history revolve around its ester derivatives. The synthesis of diethyl 1,2-hydrazinedicarboxylate, for example, can be achieved through the reaction of ethyl chloroformate with hydrazine hydrate (B1144303). chemsrc.com The stability and utility of these ester derivatives have made them more common subjects of research and documentation than the parent acid itself. The subsequent oxidation of these hydrazinedicarboxylates to the corresponding azodicarboxylates further expanded their synthetic utility, solidifying their place as important reagents in the organic chemist's toolkit.

Data Tables

The following tables provide key physical and chemical properties for common derivatives of this compound. Data for the parent acid is limited, while its esters are well-characterized.

Table 1: Properties of Diethyl 1,2-hydrazinedicarboxylate

Property Value
Synonyms Diethyl hydrazodicarboxylate, 1,2-Dicarbethoxyhydrazine
CAS Number 4114-28-7
Molecular Formula C₆H₁₂N₂O₄
Molecular Weight 176.17 g/mol sigmaaldrich.comnih.govepa.gov
Appearance White crystalline solid nih.gov
Melting Point 131-133 °C sigmaaldrich.com
Boiling Point 250 °C sigmaaldrich.com

| Solubility | Soluble in organic solvents ontosight.ai |

Table 2: Properties of Diisopropyl Hydrazine-1,2-dicarboxylate

Property Value
Synonyms Hydrazine-1,2-dicarboxylic Acid Diisopropyl Ester
CAS Number 19740-72-8
Molecular Formula C₈H₁₆N₂O₄
Molecular Weight 204.23 g/mol fishersci.com
Appearance Crystalline Powder fishersci.com
Melting Point 108 °C fishersci.com

| Purity | ≥98.0% fishersci.com |

Table 3: Properties of this compound, monoethyl ester

Property Value
Synonyms Ethyl hydrazinedicarboxylate
CAS Number 4114-31-2 nist.gov
Molecular Formula C₅H₁₀N₂O₄
Molecular Weight 162.15 g/mol ontosight.ai
Appearance White crystalline solid ontosight.ai

| Solubility | Soluble in water and organic solvents ontosight.ai |

Properties

CAS No.

5814-86-8

Molecular Formula

C2H4N2O4

Molecular Weight

120.06 g/mol

IUPAC Name

(carboxyamino)carbamic acid

InChI

InChI=1S/C2H4N2O4/c5-1(6)3-4-2(7)8/h3-4H,(H,5,6)(H,7,8)

InChI Key

SPFPGSYLNIIQMG-UHFFFAOYSA-N

Canonical SMILES

C(=O)(NNC(=O)O)O

Origin of Product

United States

Synthetic Methodologies for 1,2 Hydrazinedicarboxylic Acid and Its Derivatives

Approaches to 1,2-Hydrazinedicarboxylic Acid Synthesis

The synthesis of the parent compound, this compound, can be approached through several methods. One common strategy involves the hydrolysis of its corresponding esters, such as diethyl or dimethyl 1,2-hydrazinedicarboxylate. This is typically achieved under basic or acidic conditions. Another approach is the direct reaction of hydrazine (B178648) with a suitable source of the carboxylic acid functionality, though careful control of reaction conditions is necessary to avoid the formation of byproducts.

A process has been described for forming hydrazides from the reaction of a hydrazine and a dicarboxylic acid using a Lewis acid as the primary reagent. google.com This method is noted for its high yields, typically between 90-95%, and for proceeding under mild conditions without the need for high temperatures or pressures. google.com

Esterification Routes to this compound Esters

The ester derivatives of this compound are crucial intermediates in organic synthesis. Their preparation is a key step in accessing a wide range of related compounds.

Synthesis of Diethyl 1,2-Hydrazinedicarboxylate

Diethyl 1,2-hydrazinedicarboxylate, also known as diethyl hydrazodicarboxylate, is commonly synthesized through the reaction of ethyl chloroformate with hydrazine hydrate (B1144303). orgsyn.org This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521), to neutralize the hydrochloric acid formed as a byproduct. orgsyn.org The product is a white crystalline solid. nih.govsigmaaldrich.com An alternative preparation involves treating symmetrical hydrazinedicarboxylic acid diazide with ethanol. orgsyn.org

The reaction of ethyl chloroformate with hydrazine hydrate is carefully controlled, often at temperatures between 15°C and 20°C, to ensure the desired product is formed in high yield. orgsyn.org After the reaction is complete, the precipitated diethyl 1,2-hydrazinedicarboxylate is collected, washed, and dried. orgsyn.org This method can yield the product in the range of 82-85%. orgsyn.org

Table 1: Physical and Chemical Properties of Diethyl 1,2-Hydrazinedicarboxylate

Property Value Reference
Molecular Formula C6H12N2O4 nih.govnist.gov
Molecular Weight 176.17 g/mol nih.govsigmaaldrich.com
Melting Point 131-133 °C orgsyn.orgsigmaaldrich.com
Boiling Point 250 °C sigmaaldrich.com

Synthesis of Diisopropyl 1,2-Hydrazinedicarboxylate

Diisopropyl 1,2-hydrazinedicarboxylate is synthesized by reacting isopropyl chloroformate with hydrazine. ciac.jl.cn This reaction is typically performed in a solvent like ether at a low temperature, specifically below 0°C for a duration of 2 hours. ciac.jl.cn This compound is a key intermediate in the production of diisopropyl azodicarboxylate (DIAD), a widely used reagent in the Mitsunobu reaction. ciac.jl.cnwikipedia.org

The synthesis is sensitive to reaction conditions, and maintaining a low temperature is crucial for achieving a good yield. The structure of the resulting diisopropyl hydrazine-1,2-dicarboxylate can be confirmed using spectroscopic methods such as IR and 1H NMR. ciac.jl.cn

Table 2: Physical and Chemical Properties of Diisopropyl 1,2-Hydrazinedicarboxylate

Property Value Reference
Molecular Formula C8H16N2O4 nih.govnih.gov
Molecular Weight 204.22 g/mol nih.gov
Appearance Solid sigmaaldrich.com

Synthesis of Dimethyl 1,2-Hydrazinedicarboxylate

Dimethyl 1,2-hydrazinedicarboxylate can be prepared through the esterification of acetylenedicarboxylic acid. In a typical procedure, the potassium acid salt of acetylenedicarboxylic acid is treated with methanol (B129727) in the presence of concentrated sulfuric acid. orgsyn.org The reaction is allowed to proceed at room temperature for several days. orgsyn.org The product is then extracted and purified by distillation under reduced pressure. orgsyn.org

It's important to note that dimethyl 1,2-hydrazinedicarboxylate can also be formed as a by-product in other reactions, such as the Mitsunobu reaction when using certain reagents. nih.gov The crystal structure of an adduct of dimethyl 1,2-hydrazinedicarboxylate with triphenylphosphine (B44618) oxide has been reported, where the two molecules are connected via N—H⋯O hydrogen bonds. nih.govresearchgate.net

Table 3: Crystal and Molecular Data for Dimethyl 1,2-Hydrazinedicarboxylate Adduct

Parameter Value Reference
Molecular Formula C4H8N2O4·C18H15OP nih.gov
Molecular Weight 426.39 nih.gov
Crystal System Monoclinic nih.gov

Hydrazinolysis Strategies for this compound Derivatives

Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine, is a key strategy for modifying this compound derivatives. For instance, the hydrazinolysis of esters of this compound is a common method for preparing the corresponding hydrazides. researchgate.net This reaction typically involves heating the ester with hydrazine hydrate. researchgate.net The reactivity of the ester influences the reaction time, which can range from hours to days. researchgate.net

Formation of this compound Dihydrazides

This compound dihydrazides are formed by the reaction of a this compound derivative, typically an ester, with an excess of hydrazine. This reaction is a type of hydrazinolysis. For example, adipic dihydrazide can be synthesized from adipic acid and hydrazine hydrate. google.com One-step methods involve the direct reaction of the dicarboxylic acid with hydrazine hydrate, often with heating under reflux. google.com Two-step methods may involve an initial esterification of the dicarboxylic acid followed by hydrazinolysis of the resulting diester. google.com

A variety of methods have been developed to prepare hydrazides from carboxylic acids and their derivatives. researchgate.net The reaction of acid chlorides or acyl anhydrides with hydrazine can lead to the formation of diacyl derivatives, while the use of esters in hydrazinolysis is generally a slower but more controlled process. researchgate.net

Modern and Sustainable Synthetic Innovations

One-Pot Synthesis Techniques for Azodicarboxylic Acid Diester Compounds from this compound Diester

To overcome these challenges, modern one-pot synthesis techniques have been developed. These methods allow for the synthesis of the this compound diester and its subsequent oxidation to the azodicarboxylic acid diester within a single reaction vessel, without the need for isolating the intermediate. google.com This approach is significantly more efficient and industrially advantageous, offering high yields. google.com

In a typical one-pot procedure, after the initial synthesis of the this compound diester, the compound is not isolated. Instead, the reaction mixture is directly subjected to an oxidation step. For instance, an oxidizing agent such as N-bromosuccinimide can be added to the solution containing the intermediate to facilitate the conversion. google.com This streamlined process avoids the losses associated with isolation and purification, making it a more atom-economical and less labor-intensive method. google.com

Table 1: Comparison of Synthetic Methodologies for Azodicarboxylic Acid Diesters

Feature Conventional Synthesis One-Pot Synthesis
Process Steps Multiple steps: Synthesis, isolation (concentration, drying), purification (recrystallization, chromatography), and oxidation. google.com Single vessel: Synthesis and oxidation occur sequentially without intermediate isolation. google.com
Efficiency Inefficient, especially for large-scale production, due to complex purification processes. google.com Highly efficient and suitable for industrial-scale production. google.com
Yield Prone to yield reduction due to losses during isolation and purification steps. google.com High yields are typically achieved. google.com
Industrial Viability Difficult to implement on a large commercial scale. google.com Considered a very advantageous production method for industrial applications. google.com

Green Chemistry Principles in this compound Production

The principles of green chemistry, a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound and its derivatives. acs.orgasbcnet.org The goal is to make these synthetic routes more sustainable and environmentally benign. scispace.com

Several key principles of green chemistry are particularly relevant:

Waste Prevention: This foundational principle, often summarized as "it is better to prevent waste than to treat or clean up waste after it has been created," is a primary driver for innovation. scispace.compcc.eu The one-pot synthesis of azodicarboxylic acid diesters is a prime example of this principle in action, as it eliminates the waste generated during intermediate separation and purification. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org High atom economy means less waste is produced. The selection of synthetic pathways that achieve high atom economy is a central goal in the green production of this compound.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.orgpcc.eu Catalysts are used in small amounts and can carry out a single reaction many times, reducing waste. The development of selective catalysts for the synthesis of this compound and its derivatives can significantly improve the environmental profile of the process.

Reduce Derivatives: Unnecessary derivatization, such as the use of blocking or protecting groups, should be minimized or avoided if possible. acs.orgpcc.eu Such steps require additional reagents and generate waste. Streamlined synthetic approaches, like the aforementioned one-pot methods, adhere to this principle by avoiding the creation of unnecessary intermediates. google.com

Safer Solvents and Auxiliaries: The choice of solvents and other auxiliary substances can have a significant environmental impact. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. asbcnet.orgresearchgate.net Research into the synthesis of this compound may explore the use of more environmentally friendly solvents.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry Principle Application in Synthesis
Waste Prevention Implementing one-pot syntheses to avoid waste from isolating intermediates. google.comscispace.com
Atom Economy Designing reaction pathways that maximize the incorporation of reactant atoms into the final product. acs.org
Catalysis Utilizing selective catalytic reagents instead of stoichiometric ones to minimize waste. acs.orgpcc.eu
Reduce Derivatives Avoiding the use of protecting groups and unnecessary intermediate steps to simplify the process and reduce reagent use. acs.orgscispace.com
Safer Solvents & Auxiliaries Selecting environmentally benign solvents or developing solvent-free reaction conditions. asbcnet.orgresearchgate.net
Energy Efficiency Developing synthetic methods that operate at ambient temperature and pressure to lower energy consumption. pcc.eu

Chemical Reactivity and Mechanistic Investigations of 1,2 Hydrazinedicarboxylic Acid Derivatives

Hydrolytic Transformations of 1,2-Hydrazinedicarboxylic Acid Esters

The hydrolysis of this compound esters, which involves the cleavage of the ester linkage by water, can be catalyzed by either acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a dilute strong acid, such as hydrochloric or sulfuric acid, the ester undergoes hydrolysis to yield the corresponding carboxylic acid and alcohol. This reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically employed. libretexts.orgchemguide.co.uk The catalytic cycle is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.org This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by a water molecule. Subsequent proton transfer and elimination of the alcohol regenerates the acid catalyst and yields the carboxylic acid. libretexts.org

Alkaline Hydrolysis (Saponification): When heated with a strong base like sodium hydroxide (B78521), this compound esters undergo saponification. This reaction is irreversible and proceeds to completion, yielding an alcohol and the corresponding carboxylate salt. libretexts.org The process is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. The subsequent elimination of the alkoxide ion results in the formation of the carboxylic acid, which is then immediately deprotonated by the strong base to form the carboxylate salt. chemguide.co.uk This method is often preferred for hydrolysis due to its irreversibility and the ease of separating the products. chemguide.co.uk

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

Derivatives of this compound, possessing a hydrazine (B178648) moiety, readily undergo condensation reactions with aldehydes and ketones to form hydrazones. wikipedia.orglibretexts.org This reaction involves the nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The reaction is typically catalyzed by a small amount of acid. doubtnut.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. doubtnut.com However, the reaction is pH-sensitive. In a highly acidic medium, the hydrazine, being basic, can be protonated, which deactivates its nucleophilic character and inhibits the condensation reaction. doubtnut.com Therefore, a mildly acidic environment is generally optimal for hydrazone formation. Studies have shown that carbonyl compounds with neighboring acid/base groups can exhibit accelerated rates of hydrazone formation. nih.gov Similarly, a hydrazine with a neighboring carboxylic acid group also reacts at an accelerated rate. nih.gov

Participation in Mitsunobu Reactions as Nucleophiles

This compound derivatives can function as effective nucleophiles in the Mitsunobu reaction. This reaction allows for the conversion of a primary or secondary alcohol to a variety of other functional groups with a characteristic inversion of stereochemistry (Sₙ2 pathway). organicreactions.orgchem-station.com The quintessential reagents for this transformation are a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction mechanism is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, generating a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates the acidic component (in this case, the N-H proton of the this compound derivative, which generally needs a pKa < 15) to form an ion pair. organicreactions.orgchem-station.com The alcohol is then activated by the phosphonium (B103445) species, forming a good leaving group. Finally, the resulting hydrazine anion acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion, leading to the formation of the substituted hydrazine derivative and triphenylphosphine oxide. beilstein-journals.orgnih.gov

A notable application of this reaction is the direct conversion of Morita–Baylis–Hillman (MBH) alcohols into α-alkylidene-β-hydrazino acid derivatives in a highly regioselective Sₙ2' process. beilstein-journals.orgnih.gov

Oxidation Pathways to Azodicarboxylic Acid Derivatives

This compound esters can be oxidized to their corresponding azodicarboxylic acid ester counterparts. These azo compounds are valuable reagents in their own right, notably as the activating agents in the Mitsunobu reaction. google.com

A common and efficient method for this oxidation involves the use of N-bromosuccinimide (NBS) in the presence of a base, such as pyridine (B92270). google.com The reaction is typically carried out in a solvent like toluene. For instance, diisopropyl 1,2-hydrazinedicarboxylate can be treated with NBS and pyridine to yield diisopropyl azodicarboxylate. google.com Similarly, bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate can be oxidized to bis(2-methoxyethyl) azodicarboxylate using the same reagents. google.com The synthesis of azobenzene-4,4'-dicarboxylic acid has also been reported through the reduction of 4-nitrobenzoic acid followed by oxidation. researchgate.net

The table below summarizes the oxidation of various this compound esters to their corresponding azodicarboxylates.

This compound EsterOxidizing Agent SystemProductYield
Diisopropyl 1,2-hydrazinedicarboxylateN-Bromosuccinimide / PyridineDiisopropyl azodicarboxylate77.8% google.com
Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylateN-Bromosuccinimide / PyridineBis(2-methoxyethyl) azodicarboxylate80.6% google.com
Diphenyl 1,2-hydrazinedicarboxylateN-Bromosuccinimide / PyridineDiphenyl azodicarboxylate77.5% google.com

Nucleophilic Reactivity of this compound Scaffolds

The nucleophilic character of the this compound scaffold is central to many of its reactions. The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons, rendering them nucleophilic.

Acylation: Hydrazides, which are derivatives of hydrazine, can undergo acylation when treated with carboxylic acids like acetic acid or formic acid. pharm.or.jpnih.gov This reaction can sometimes be an unintended side reaction. For example, in peptide synthesis, when an azide (B81097) is prepared from a hydrazide using a nitrite (B80452) in the presence of acetic or formic acid, partial acylation of the hydrazide can occur, reducing the yield of the desired azide. pharm.or.jpnih.gov The rate of formylation is significantly faster than acetylation. nih.gov

General Nucleophilicity: The nucleophilic reactivity of hydrazines has been systematically studied. Kinetic studies on the reactions of various amines and hydrazines with electrophiles have shown that the nucleophilicity of hydrazine is comparable to that of methylamine. nih.govresearchgate.net This implies that the replacement of a hydrogen atom in ammonia (B1221849) with an amino group has a similar effect on nucleophilicity as replacing it with a methyl group, considering that hydrazine has two nucleophilic centers. nih.gov These studies did not find evidence for an "alpha-effect" (enhanced nucleophilicity of an atom bearing a lone pair adjacent to the reaction center) in the reactions of hydrazines. nih.gov The reactivity of these scaffolds also allows for nucleophilic substitution reactions with activated aromatic systems, such as 2,4-dinitrobenzene derivatives. ccsenet.org

Complexation with Metal Centers: Coordination Chemistry Aspects

Hydrazones, which are readily formed from the condensation of this compound derivatives and carbonyl compounds, are versatile ligands in coordination chemistry. They can form stable complexes with a wide range of transition metal ions. researchgate.net The hydrazone ligand typically coordinates to the metal center through the imine nitrogen and a carbonyl oxygen or other donor atoms present in the molecule.

A diverse array of metal complexes involving hydrazone ligands have been synthesized and characterized, including those with Cu(II), Ni(II), Co(II), Zn(II), Pd(II), and Pt(II). researchgate.net The geometry of these complexes can vary, with common structures including square-planar, tetrahedral, trigonal bipyramidal, and octahedral arrangements, depending on the metal ion and the specific structure of the hydrazone ligand. researchgate.net For instance, 2-hydroxy naphthaldehyde-2-pyridylhydrazone forms a Cu(II) complex, and various isonicotinoyl hydrazone derivatives form complexes with nickel and copper. researchgate.net The ability to form such complexes is a significant aspect of the chemistry of this compound derivatives, as it opens up applications in areas such as catalysis and materials science.

Acid-Catalyzed Reactions Involving this compound Derivatives

Acid catalysis plays a crucial role in several reactions involving this compound and its derivatives.

As previously discussed, the hydrolysis of the ester functionalities in these compounds is efficiently catalyzed by dilute acids. libretexts.orgchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. libretexts.org

Furthermore, the condensation reaction of the hydrazine moiety with aldehydes and ketones to form hydrazones is also acid-catalyzed. doubtnut.com The acid activates the carbonyl group for nucleophilic attack. However, a critical balance of acidity is required. In strongly acidic solutions, the basic nitrogen atoms of the hydrazine group become protonated. This protonation effectively neutralizes the nucleophilicity of the hydrazine, thereby inhibiting or completely preventing the condensation reaction from occurring. doubtnut.com

In the context of peptide synthesis, the use of acids like acetic or formic acid to generate an azide from a hydrazide can lead to the unwanted side reaction of N-acylation, which is an acid-promoted process. pharm.or.jpnih.gov This highlights that while acid catalysis is essential for many transformations, careful control of reaction conditions is necessary to achieve the desired outcome and avoid competing pathways.

Structural Diversity and Derivatives of 1,2 Hydrazinedicarboxylic Acid

Alkyl and Aryl Esters as Key Building Blocks

Esters of 1,2-hydrazinedicarboxylic acid, particularly dialkyl hydrazinedicarboxylates, are fundamental building blocks in organic chemistry. lifechemicals.commolport.com These compounds, with the general formula R'OOC-NH-NH-COOR', are typically stable, crystalline solids and serve as precursors for a multitude of chemical transformations. nih.gov

Diethyl 1,2-hydrazinedicarboxylate , also known as diethyl hydrazodicarboxylate, is a prominent example. nih.govontosight.ai Its structure features a central hydrazine (B178648) core linked to two ethyl ester groups. ontosight.ai This configuration makes it soluble in many organic solvents and enables it to participate in reactions like hydrolysis and condensation. ontosight.ai It is widely used as an intermediate in the synthesis of pharmaceuticals and pesticides and in the creation of polymers. ontosight.ai The naming convention for these esters follows standard IUPAC or common nomenclature, where the alkyl or aryl group is named first, followed by the carboxylate portion with the "-ate" suffix. libretexts.org

Another important class of related building blocks are dialkyl azodicarboxylates, the oxidized form of dialkyl hydrazinedicarboxylates. These compounds, such as diethyl azodicarboxylate (DEAD) and di-tert-butyl azodicarboxylate (DBAD), are highly reactive and are frequently used in a variety of organic reactions, including the Mitsunobu reaction and in the electrophilic amination of carbon nucleophiles.

Table 1: Common Esters of this compound and Related Compounds This table is interactive. You can sort and filter the data.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Applications
Diethyl 1,2-hydrazinedicarboxylate C6H12N2O4 176.17 Intermediate in pharmaceutical and pesticide synthesis, polymer science. nih.govontosight.ai
Di-tert-butyl 1,2-hydrazinedicarboxylate C10H20N2O4 232.28 Precursor for protected hydrazine building blocks in peptide synthesis.
Diethyl azodicarboxylate (DEAD) C6H10N2O4 174.16 Reagent in Mitsunobu reactions, Michael additions, and cycloadditions.

Substituted Hydrazinecarboxylic Acid Derivatives

The core structure of this compound allows for extensive substitution, leading to a vast library of derivatives with tailored properties. ontosight.ai Substitutions can occur on the nitrogen atoms or can involve the elaboration of the carboxyl groups into more complex functionalities, such as amides or hydrazides. google.comajgreenchem.com

The synthesis of these derivatives often involves coupling reactions. For instance, monoacylhydrazines can be prepared from carboxylic acids and hydrazine (or a substituted hydrazine) using a 1,3,5-triazine (B166579) derivative as a coupling agent. google.com These monoacylhydrazines can be further reacted to form diacylhydrazines. google.com Similarly, N-acyl-N'-sulfonyl hydrazides can be synthesized through the reaction of activated amides with arylsulfonyl hydrazides. organic-chemistry.org

A copper-catalyzed multicomponent reaction has been developed for the synthesis of N',N'-diaryl acylhydrazines from aldehydes and aryl hydrazines. rsc.org This method is notable for using aryl hydrazine as both a hydrazine and an aryl source, with air serving as the oxidant. rsc.org These varied synthetic strategies provide access to a wide range of substituted hydrazinecarboxylic acid derivatives, which are explored for their potential in medicinal chemistry and materials science. ontosight.aiajgreenchem.com

Amino Acid and Peptide Conjugates Involving Hydrazinedicarboxylic Acid Moieties

Hydrazine-containing scaffolds are valuable for creating conjugates with amino acids and peptides, a strategy used to modify the properties of bioactive molecules. nih.govnih.gov Peptide hydrazides, which can be considered derivatives of hydrazinecarboxylic acid, can be synthesized directly from protected carboxylic acids and hydrazine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxybenzotriazole (HOBt), a method that avoids common side reactions. nih.gov

More advanced strategies involve solid-phase peptide synthesis (SPPS) to create peptide hydrazides, which then serve as versatile precursors for further modifications. explorationpub.com For example, a peptide hydrazide can be converted into a peptide acid or a peptide amide in the final stages of synthesis. explorationpub.com This "late-stage diversification" allows for the creation of multiple peptide derivatives from a single, common hydrazide intermediate. explorationpub.com

Conjugation can also be achieved by forming a hydrazone bond. A peptide functionalized with a hydrazine group can react with an aldehyde-modified molecule, such as an oligonucleotide, to form a stable conjugate. researchgate.net These bioconjugation techniques are critical for developing novel therapeutics and molecular probes, where the linker's nature can significantly influence the conjugate's biological activity. nih.gov

1-(tert-Butylthio)-1,2-Hydrazinedicarboxylic Acid Derivatives for Thiol Functionalization

A specific and highly useful class of derivatives is based on the 1-(tert-butylthio)-1,2-hydrazinedicarboxylic acid structure. These compounds are designed as specialized reagents for introducing the S-tert-butylthio protecting group onto thiol functionalities, particularly the side chain of cysteine in peptides. nih.gov

The synthesis involves the reaction of a sterically hindered tert-butyl thiol with an azodicarboxylic acid derivative. nih.gov This reaction proceeds smoothly in the presence of a catalytic amount of sodium alcoholate, yielding crystalline, stable products that are easy to handle and store. nih.gov A key example is Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate, which is used in peptide synthesis. sigmaaldrich.com

Table 2: Application of 1-(tert-Butylthio)-1,2-Hydrazinedicarboxylic Acid Derivatives This table is interactive. You can sort and filter the data.

Reagent Molecular Formula CAS Number Melting Point (°C) Primary Application

These sulfur-activated reagents are highly effective "tert-butylthio carriers." nih.gov They react in high yields with cysteine residues in peptides to form asymmetric S-tert-butyl disulfide derivatives, providing robust protection for the thiol group during complex synthetic sequences. nih.govsigmaaldrich.com

Advanced Spectroscopic and Analytical Characterization of 1,2 Hydrazinedicarboxylic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,2-hydrazinedicarboxylic acid derivatives. Both ¹H-NMR and ¹³C-NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule. nih.gov

In ¹H-NMR spectra of this compound derivatives, the protons on the nitrogen atoms (N-H) of the hydrazine (B178648) moiety typically appear as broad singlets. rsc.org For instance, in diisopropyl 1-heptanoylhydrazine-1,2-dicarboxylate, the NH proton presents as a broad singlet at approximately 6.99 ppm. rsc.org The protons of the alkyl or aryl groups attached to the carboxylate function exhibit characteristic chemical shifts and coupling patterns. For example, in diethyl 1,2-hydrazinedicarboxylate, the methylene (B1212753) protons (-CH2-) of the ethyl groups are expected to appear as a quartet, while the methyl protons (-CH3) will be a triplet. nih.gov The protons adjacent to the carbonyl groups are generally found in the range of 2.0-2.5 ppm. libretexts.org

¹³C-NMR spectroscopy complements the data from ¹H-NMR by providing information on the carbon skeleton. The carbonyl carbons of the carboxylic acid derivative functionality are particularly diagnostic, typically resonating in the region of 165-190 ppm. oregonstate.eduoregonstate.edu For example, in a series of diisopropyl 1-acylhydrazine-1,2-dicarboxylates, the carbonyl carbons of the dicarboxylate moiety appear around 152.6 ppm and 155.1 ppm, while the acyl carbonyl carbon is observed at approximately 173.8 ppm. rsc.org The carbons of the ester alkyl groups, such as the methine carbon of an isopropyl group, can be found further upfield, for instance around 70-72 ppm. rsc.org

The combination of various 1D and 2D NMR techniques, such as COSY, HMQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecular connectivity. nih.govmdpi.com

Below is a table summarizing typical NMR data for derivatives of this compound.

Compound Name¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
Diisopropyl 1-heptanoylhydrazine-1,2-dicarboxylate6.99 (br s, 1H, NH), 5.02-4.82 (m, 2H, 2 x OCH), 2.90-2.65 (m, 2H, COCH2), 1.67-1.48 (m, 2H, CH2), 1.34-1.08 (m, 18H, 3 x CH2 and 4 x CH3), 0.73 (t, 3H, CH3)173.8, 155.1, 152.6, 71.8, 70.0, 36.8, 31.4, 28.6, 24.4, 22.3, 21.7, 21.5, 13.8
Diisopropyl 1-butyrylhydrazine-1,2-dicarboxylate6.91 (s, 1H, NH), 4.97 (sept, 1H, OCH), 4.90 (sept, 1H, OCH), 2.92-2.59 (m, 2H, COCH2), 1.63 (hex, 2H, CH2), 1.25 (d, 6H, 2 x CH3), 1.22-1.10 (m, 6H, 2 x CH3), 0.90 (t, 3H, CH3)173.7, 155.1, 152.6, 71.9, 70.1, 38.7, 21.8, 21.6, 18.0, 13.5
Diisopropyl 1-dodecanoylhydrazine-1,2-dicarboxylate6.82 (br s, 1H, NH), 5.04-4.88 (m, 2H, 2 x OCH), 2.84 (t, 2H, COCH2), 1.61 (qu, 2H, CH2), 1.36-1.15 (m, 28H, 8 x CH2 and 4 x CH3), 0.83 (t, 3H, CH3)173.9, 155.1, 152.6, 71.9, 70.1, 36.9, 31.8, 29.5, 29.4, 29.3, 29.2, 29.0, 24.5, 22.6, 21.8, 21.6, 14.0

Vibrational Spectroscopy (FT-IR) Applications

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and its derivatives. mdpi.com The most prominent absorption band in the FT-IR spectra of these compounds is the carbonyl (C=O) stretching vibration, which is characteristic of the carboxylic acid derivative functionality. nih.gov

For esters of this compound, the C=O stretch typically appears in the range of 1735-1750 cm⁻¹. oregonstate.edu For example, the FT-IR spectrum of diethyl 1,2-hydrazinedicarboxylate shows a strong absorption band in this region. nih.gov The position of this band can be influenced by the electronic environment. In addition to the carbonyl stretch, the N-H stretching vibrations of the hydrazine moiety are also observable, typically in the region of 3200-3400 cm⁻¹. The C-N and C-O stretching vibrations also provide valuable structural information and are generally found in the fingerprint region of the spectrum. nih.gov

The table below presents characteristic FT-IR absorption bands for functional groups found in this compound derivatives.

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
N-H (Hydrazine)Stretch3200-3400
C=O (Ester)Stretch1735-1750
C-O (Ester)Stretch1000-1300
C-NStretch1000-1350

Mass Spectrometry (MS) for Identification and Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used for the determination of the molecular weight and elemental composition of this compound compounds. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of individual components in a mixture. nih.gov

GC-MS is suitable for the analysis of volatile and thermally stable derivatives of this compound, such as its esters. nist.gov The electron ionization (EI) mass spectrum of diethyl 1,2-hydrazinedicarboxylate, for example, would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that can be used for structural confirmation. nist.govnist.gov

LC-MS is a more versatile technique, particularly for less volatile or thermally labile compounds. nih.gov It is widely used for the analysis of a broader range of this compound derivatives in various matrices. researchgate.net Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which can produce protonated molecules [M+H]⁺ or other adducts. rsc.org For instance, ESI-MS analysis of diisopropyl 1-acylhydrazine-1,2-dicarboxylates shows prominent [M+H]⁺ or [M+Na]⁺ ions, confirming their molecular weights. rsc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental formula of a compound. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The crystal structure of several derivatives of this compound has been determined. For example, the crystal structure of di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylate reveals the presence of a bifurcated intermolecular N—H⋯O hydrogen bond, which is a significant interaction in its crystal packing. nih.gov Similarly, the crystal structure of di-tert-butyl dicarbonate (B1257347) has been elucidated, providing insights into the conformation of the dicarbonate chain. researchgate.net The analysis of crystal structures of related compounds, such as pyrazine-2,5-dicarboxylic acid dihydrate, also highlights the importance of hydrogen bonding in the crystal lattice. researchgate.net

The table below provides an example of crystallographic data for a derivative of this compound.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
Di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylateOrthorhombicP2₁2₁2₁9.9794(2)11.5763(3)16.0720(4)901856.71(8)4

Chromatographic Separation and Purity Assessment Techniques (e.g., TLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of reactions and assessing the purity of products. researchgate.net By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and mobile phase, components of a mixture can be separated based on their differential partitioning between the two phases. researchgate.net Visualization of the separated spots can be achieved using UV light or by staining with a suitable derivatizing agent. labinsights.nl

High-performance liquid chromatography (HPLC) is a more powerful technique for the separation and quantification of these compounds. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. The use of a suitable detector, such as a UV detector or a mass spectrometer, allows for the sensitive and selective detection of the analytes. nih.gov Chiral HPLC can be used to separate enantiomers of chiral this compound derivatives. sigmaaldrich.com

Theoretical and Computational Studies on 1,2 Hydrazinedicarboxylic Acid

Conformational Preferences and Energy Landscapes of 1,2-Hydrazinedicarboxylic Acid Derivatives

The conformational flexibility of this compound derivatives is key to understanding their behavior. The structure of diethyl 1,2-hydrazinedicarboxylate features several rotatable bonds: the central N-N bond, two N-C bonds, and the C-O bonds of the ester groups. The rotation around these bonds gives rise to various conformers with different energies.

Theoretical studies on similar molecules indicate that the most significant conformational aspect is the torsion angle around the N-N bond, which determines the relative orientation of the two carbamate (B1207046) substituents. This leads to two primary types of conformers: anti (dihedral angle of ~180°) and gauche (dihedral angle of ~60°). Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface by systematically rotating these bonds. These calculations would identify the lowest energy (most stable) conformations and the energy barriers for interconversion between them.

While specific, detailed energy landscape studies for diethyl 1,2-hydrazinedicarboxylate are not extensively reported in the literature, it is known to be a stable white crystalline solid. nih.govsigmaaldrich.com This implies that the molecule adopts a well-defined, low-energy conformation in the solid state, which is stabilized by intermolecular interactions. A full computational analysis would provide the relative energies of different conformers in the gas phase and in solution, offering a complete picture of its structural dynamics.

Table 1: Key Rotatable Bonds and Potential Conformations in Diethyl 1,2-Hydrazinedicarboxylate

Rotatable BondDescriptionPotential ConformationsExpected Low-Energy Arrangement
C-N-N-CDefines the overall shape of the molecular backbone.anti, gaucheThe anti conformation is often preferred to minimize steric hindrance between the bulky ethoxycarbonyl groups.
H-N-C=OOrientation of the N-H bond relative to the carbonyl group.syn, antiThe anti orientation of H and C=O is typically more stable in related secondary amides.
N-C-O-COrientation of the ethyl group.syn, antiDetermines the directionality of the ester chain, influencing crystal packing.

Quantum Chemical Calculations of Electronic Structures and Reactivity (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are essential for understanding the electronic properties that govern the reactivity of a molecule. Methods like DFT and ab initio calculations are used to determine the distribution of electrons, molecular orbital energies, and various reactivity descriptors. nih.gov

For diethyl 1,2-hydrazinedicarboxylate, the most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). As diethyl 1,2-hydrazinedicarboxylate is the precursor to the oxidizing agent DEAD, it is itself a reducing agent, meaning it readily donates electrons. wikipedia.org Therefore, its HOMO is expected to be relatively high in energy and localized on the nitrogen lone pairs.

Computational methods can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. For diethyl 1,2-hydrazinedicarboxylate, MEP maps would show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating their role as hydrogen bond acceptors, and positive potential (blue) near the N-H protons, identifying them as hydrogen bond donors.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. mdpi.com

Table 2: Conceptual Reactivity Descriptors from Quantum Chemical Calculations

DescriptorFormulaChemical Significance
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical stability. A larger gap implies lower reactivity and higher kinetic stability.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap.
Chemical Softness (S)1 / ηThe inverse of hardness. Soft molecules are more polarizable and reactive.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω)χ² / (2η)Quantifies the electrophilic character of a molecule.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates, transition states, and calculating the energy profiles of reaction pathways. rsc.orgrsc.org The primary reaction involving diethyl 1,2-hydrazinedicarboxylate is its oxidation to diethyl azodicarboxylate (DEAD). wikipedia.org

A computational study of this oxidation would involve the following steps:

Reactant and Product Optimization: The geometries of the reactant (diethyl 1,2-hydrazinedicarboxylate) and the product (DEAD) are optimized to find their lowest energy structures.

Transition State Search: The structure of the transition state for the hydrogen removal is located. This involves a complex search for a first-order saddle point on the potential energy surface.

This process would confirm that the removal of two hydrogen atoms from the hydrazine (B178648) moiety is the key step. The calculations could also explore the role of different oxidizing agents (e.g., Cl₂, HNO₃) and solvent effects on the reaction rate and mechanism. While detailed computational studies on this specific reaction are not widely published, the methodology is well-established for a vast range of organic reactions. nih.gov The reverse reaction, the reduction of DEAD, is a key step in the well-known Mitsunobu reaction, where DEAD acts as the ultimate hydrogen acceptor. nih.gov

Analysis of Intermolecular Interactions

The properties of diethyl 1,2-hydrazinedicarboxylate in the solid state are governed by its intermolecular interactions. The presence of both N-H groups (hydrogen bond donors) and carbonyl C=O groups (hydrogen bond acceptors) allows for the formation of strong and directional hydrogen bonds. mdpi.com

The crystal structure of diethyl 1,2-hydrazinedicarboxylate has been determined, and its Cambridge Structural Database (CSD) identifier is DIETHD01 (CCDC number 608682). nih.gov Analysis of such a structure, often aided by computational tools like Hirshfeld surface analysis or PIXEL calculations, reveals the network of non-covalent interactions.

Table 3: Primary Intermolecular Interactions in Crystalline Diethyl 1,2-Hydrazinedicarboxylate

Interaction TypeDonorAcceptorTypical Supramolecular SynthonRole in Crystal Structure
Hydrogen BondAmide N-HCarbonyl Oxygen (O=C)Chains or Dimers (e.g., R²₂(8) ring motif)Primary interaction determining the crystal packing and stability.
Weak Hydrogen BondAlkyl C-HCarbonyl Oxygen (O=C)Various extended networksSecondary interactions that provide additional stabilization to the 3D lattice.

Applications of 1,2 Hydrazinedicarboxylic Acid in Non Medical Fields

Role as a Synthetic Intermediate in Organic Chemistry

The bifunctional nature of 1,2-hydrazinedicarboxylic acid and its esters renders them important intermediates in organic synthesis. The presence of both nucleophilic nitrogen atoms and electrophilic carbonyl carbons (in the carboxyl groups) allows for a wide range of chemical modifications. These compounds serve as foundational building blocks for the construction of more complex molecules.

Esters of this compound, such as diethyl 1,2-hydrazinedicarboxylate, are commonly used starting materials. nih.govnist.gov They can be selectively hydrolyzed, reduced, or reacted at the nitrogen or carboxyl positions to introduce new functional groups. This versatility is particularly valuable in the synthesis of heterocyclic compounds, which are a cornerstone of many non-medical chemical products. For instance, the hydrazine (B178648) moiety can readily participate in cyclization reactions with diketones or other bifunctional reagents to form stable five- or six-membered rings. This capability makes it an essential precursor for various specialty chemicals, including those used in the agrochemical and materials science industries. ontosight.aiuni-marburg.de

Reagent in Diverse Chemical Transformations

Beyond its role as a simple building block, this compound and its derivatives can act as key reagents that enable specific chemical transformations. The hydrazine component is a potent nucleophile, capable of participating in a variety of addition and condensation reactions.

One significant area of application is in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for creating molecular diversity. nih.govnih.govbaranlab.org These one-pot reactions involve the combination of three or more reactants to form a product that incorporates portions of all starting materials. While classic Ugi reactions utilize an amine, a carboxylic acid, a carbonyl compound, and an isocyanide, the structural elements of this compound allow it to potentially serve as both the amine and carboxylic acid component, or to be used as a precursor to a key reactant. thieme-connect.de This streamlines the synthesis of highly functionalized molecules, which is advantageous for creating libraries of compounds for screening in materials science and agricultural applications. The ability of its derivatives to undergo condensation reactions is also fundamental to its utility in polymer chemistry. uni-marburg.de

Precursor and Component in Materials Science and Polymer Chemistry

The distinct chemical architecture of this compound makes it a promising candidate for the development of advanced materials and polymers with tailored properties.

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters linked together by organic molecules known as linkers. The properties of a MOF are largely determined by the geometry and chemical nature of its metal centers and organic linkers. Dicarboxylic acids are among the most common and effective linkers used in MOF synthesis. nih.govresearchgate.net

This compound, with its two carboxyl groups, is structurally well-suited to act as an organic linker. By coordinating to metal ions, it can help form the extended, porous networks characteristic of MOFs. The distance and angle between the two carboxyl groups, as well as the presence of the N-N bond, would influence the resulting framework's topology, pore size, and surface properties. While aromatic dicarboxylates like terephthalic acid are more commonly cited, the use of aliphatic linkers like this compound can impart greater flexibility and different sorption or catalytic properties to the final MOF structure. nih.govresearchgate.net The synthesis of MOFs often involves the careful control of reaction conditions, such as pH and solvent, to direct the self-assembly of the metal ions and organic linkers into the desired crystalline structure. nih.govgoogle.com

As a dicarboxylic acid, this compound can be used as a monomer in step-growth polymerization. It can react with dialcohols to form polyesters or with diamines to create polyamides. The incorporation of the hydrazine (-NH-NH-) unit into the polymer backbone is a key feature that distinguishes these polymers from those made with more conventional dicarboxylic acids. This N-N linkage can influence several properties of the resulting polymer, including:

Thermal Stability: The bond energies within the polymer chain are altered, which can affect the material's decomposition temperature.

Chain Conformation and Flexibility: The hydrazine group can impact how the polymer chains pack together, affecting crystallinity, solubility, and mechanical properties.

Chemical Reactivity: The nitrogen atoms in the backbone can serve as sites for further chemical modification, such as cross-linking or grafting, to fine-tune the polymer's properties for specific applications.

These unique characteristics make polymers derived from this compound interesting candidates for specialty applications where specific thermal or chemical properties are required.

High refractive index polymers (HRIPs) are crucial for advanced optical applications, such as in lenses, optical films, and coatings for electronic devices. researchgate.netaalto.fi The refractive index of a polymer is primarily determined by its chemical composition. A common strategy to increase the refractive index is to incorporate chemical groups with high molar refraction, such as aromatic rings, sulfur-containing moieties (e.g., thiophenes, sulfones), and heavy halogen atoms. uni-marburg.demdpi.com

Agricultural Chemical Applications (e.g., Herbicidal, Fungicidal, Insecticidal Agents derived from Hydrazinecarboxylic Acid)

Derivatives of hydrazinecarboxylic acid, including this compound, serve as important scaffolds in the development of a wide range of agricultural chemicals. ontosight.ai The core structure can be modified to create active ingredients with herbicidal, fungicidal, or insecticidal properties.

The effectiveness of these compounds often stems from their ability to mimic natural molecules and interfere with essential biological processes in the target pest. The carboxylic acid and hydrazine functionalities can be converted into various derivatives, such as amides, esters, and hydrazones, which exhibit potent biological activity. For example, many commercial pesticides are carboxylic acid amides or contain heterocyclic rings that can be synthesized from hydrazine precursors. google.comgoogle.com

The table below summarizes the classes of agricultural chemicals where derivatives of hydrazinecarboxylic acid have potential applications.

Pesticide Class Mode of Action / Target Relevance of Hydrazinecarboxylic Acid Structure Examples of Related Chemical Groups
Herbicides Inhibition of amino acid synthesis, disruption of cell growth, or inhibition of photosynthesis. mdpi.comucanr.eduThe carboxylic acid moiety is a key feature in many classes of herbicides, such as phenoxypropanoic acids and cyclohexane (B81311) carboxylic acids. mdpi.comPhenoxypropanoic acids, Cyclohexane carboxylic acids, Sulfonylureas
Fungicides Inhibition of fungal cell wall synthesis, disruption of respiration, or interference with sterol biosynthesis. wikipedia.orgufl.eduHydrazide and hydrazone derivatives have shown significant antifungal activity. The N-N bond is a key structural feature in some fungicidal compounds.Dithiocarbamates, Phenylpyrroles, Dicarboximides wikipedia.orgufl.edu
Insecticides Acting as neurotoxins, disrupting the insect's nervous system, or inhibiting essential enzymes like phenoloxidase. google.comnih.govCarboxylic acid amides and esters are common in synthetic pyrethroids and other classes of insecticides. Phthalic acid diamides have shown insecticidal activity. google.comnih.govPyrethroids, Carboxamides, Phthalic acid diamides

The monoethyl ester of this compound, in particular, has been identified as an intermediate in the preparation of both herbicides and insecticides, highlighting the direct relevance of this compound family to the agrochemical industry. ontosight.ai

Utilization in Biochemical Research Assays

While this compound itself is primarily a foundational chemical structure, its derivatives have emerged as significant tools in biochemical research, particularly as modulators of enzyme activity. These derivatives, which include esters and various heterocyclic compounds, are employed in a range of biochemical assays to investigate enzyme function and to screen for potential therapeutic agents. The core this compound scaffold provides a versatile platform for the synthesis of a diverse library of compounds with specific biological activities.

The primary application of these derivatives in biochemical assays is as enzyme inhibitors. Researchers utilize these compounds to study the kinetics and mechanisms of enzyme-catalyzed reactions, to elucidate the structure and function of enzyme active sites, and to validate enzymes as drug targets. The inhibitory activity of these compounds is typically quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their inhibitory effects on a variety of enzymes, including those involved in metabolic diseases and microbial pathogenesis.

Inhibition of Carbohydrate-Metabolizing Enzymes:

Certain pyrazoline derivatives incorporating the this compound backbone have shown notable inhibitory activity against α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. For instance, a series of novel pyrazoline-linked acyl thiourea (B124793) compounds were synthesized and evaluated for their inhibitory potential. nih.gov Several of these compounds demonstrated significant inhibition of both α-glucosidase and α-amylase. nih.govresearchgate.net

Similarly, other synthesized pyrazoline derivatives have exhibited potent dual inhibitory effects on these enzymes. researchgate.net Kinetic studies of some of these derivatives have revealed competitive and mixed modes of inhibition, providing valuable insights into their interaction with the enzyme active sites. researchgate.net

Table 1: Inhibitory Activity of this compound Derivatives against α-Glucosidase and α-Amylase

Compound ID Enzyme IC₅₀ (µM) Reference
Pyrazoline-acyl thiourea Derivatives
5b α-Glucosidase 68.3 ± 0.11 nih.govrsc.org
5a α-Glucosidase 69.9 nih.gov
5j α-Glucosidase 73.4 nih.gov
5f α-Amylase 90.3 ± 1.08 nih.govrsc.org
5e α-Amylase 97.4 nih.gov
5b α-Amylase 99.3 nih.gov
Tri-substituted Pyrazoline Derivatives
10 α-Glucosidase ~186 (approx. 3x more potent than acarbose) researchgate.net
10 α-Amylase ~60.37 (approx. 1.5x more potent than acarbose) researchgate.net
2o α-Glucosidase 114.57 ± 1.35 researchgate.net
2m α-Glucosidase 138.35 ± 1.32 researchgate.net
Acarbose (Standard) α-Glucosidase 9.5 / 558.0 ± 6.83 nih.govresearchgate.net
Acarbose (Standard) α-Amylase 10.2 / 90.54 ± 5.11 nih.govresearchgate.net

Note: IC₅₀ values can vary between studies due to different experimental conditions.

Inhibition of Other Enzymes:

The utility of this compound derivatives extends to other classes of enzymes. For example, pyrazoline-acyl thiourea derivatives have also been identified as potent inhibitors of urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. nih.govrsc.org

Furthermore, hydrazine-thiazole derivatives have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes. nih.govnih.gov Some of these compounds displayed significant inhibitory activity against rat kidney aldose reductase. nih.gov

Derivatives containing sulfonamide moieties have been investigated for their ability to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. researchgate.netnih.govnih.gov Certain pyrazole (B372694) carboxylate derivatives of sulfonamides have shown effective inhibition of human carbonic anhydrase isoenzymes I and II. researchgate.net

Table 2: Inhibitory Activity of this compound Derivatives against Various Enzymes

Compound Class Target Enzyme Compound ID Inhibition Data Reference
Pyrazoline-acyl thiourea Urease 5g IC₅₀ = 43.6 ± 0.25 µM nih.govrsc.org
5b IC₅₀ = 54.2 ± 0.32 µM nih.govrsc.org
Hydrazinecarbothioamide Aldose Reductase 3d 25.41% inhibition at 10⁻⁴ M nih.gov
Pyrazole Carboxylate Sulfonamide Carbonic Anhydrase I Complex 2 Kᵢ = 0.3930 µM researchgate.net
Carbonic Anhydrase II Complex 2 Kᵢ = 0.0980 µM researchgate.net
1,3-Dicarbonyl Sulfonamide Carbonic Anhydrase I 2b IC₅₀ = 2.12 µM nih.gov
Carbonic Anhydrase II 2e IC₅₀ = 2.52 µM nih.gov

Histone Acetyltransferase (HAT) Inhibition:

Derivatives of azodicarboxylic acid, such as di-tert-butyl azodicarboxylate (DTBAD), are utilized in assays to identify inhibitors of histone acetyltransferases (HATs). HATs are crucial enzymes in epigenetic regulation, and their dysregulation is linked to various diseases, including cancer. While specific IC₅₀ values for DTBAD itself are not widely reported in this context, it serves as a key reagent in the synthesis of compound libraries for screening HAT inhibitors. For example, chemical inhibition of the Arabidopsis HAT GCN5 has been demonstrated using γ-butyrolactone (MB-3), and such studies rely on the principles of identifying small molecule inhibitors. nih.gov The development of potent and selective HAT inhibitors is an active area of research, with some studies focusing on compounds that can be synthesized using azodicarboxylate chemistry.

The diverse biological activities of this compound derivatives underscore their importance as tools in biochemical research. Their ability to be readily modified allows for the generation of a wide array of molecules that can be used to probe enzyme function and to serve as lead compounds in the development of new therapeutic agents.

Catalysis Driven by 1,2 Hydrazinedicarboxylic Acid Derived Species

Metal-Catalyzed Transformations Involving 1,2-Hydrazinedicarboxylic Acid Ligands

The dicarboxylate or dicarboxamide functionalities of this compound and its esters provide excellent coordination sites for a variety of metal ions. The resulting metal complexes have shown significant catalytic activity in a range of organic transformations. These ligands can be readily modified to tune the steric and electronic properties of the metal center, thereby influencing the catalytic efficiency and selectivity.

Hydrazone derivatives, formed from the condensation of hydrazine (B178648) precursors with carbonyl compounds, are a prominent class of ligands derived from the broader hydrazine family. While not directly synthesized from this compound in all cases, their study provides insight into the catalytic potential of the hydrazine backbone. For instance, zinc(II) complexes bearing hydrazone ligands have been effectively employed as catalysts in the ketone-amine-alkyne (KA²) coupling reaction, a multicomponent reaction for the synthesis of propargylamines. mdpi.com In these systems, the hydrazone ligand coordinates to the zinc center, activating it for the catalytic cycle.

Titanium-catalyzed hydroaminoalkylation and diamination of alkynes represent another area where hydrazine-derived ligands are crucial. nih.gov For example, a titanium complex with a diamidoamine ligand can catalyze both the diamination and hydrohydrazination of alkynes, with the selectivity being tunable by altering reaction conditions. nih.gov The steric and electronic properties of the substituents on the hydrazine-derived ligand play a critical role in determining the outcome of the reaction.

The table below summarizes representative metal-catalyzed transformations utilizing ligands derived from or related to the hydrazine scaffold.

Catalyst/Ligand SystemMetalTransformationSubstrate ScopeRef
[ZnL(NCS)₂] (L = hydrazone)Zn(II)Ketone-Amine-Alkyne (KA²) CouplingCyclohexanone, pyrrolidine, phenylacetylene mdpi.com
(NNN)Ti(=NNR₂)Ti(IV)Alkyne Diamination/HydrohydrazinationPhenylpropyne, 1,1-disubstituted hydrazines nih.gov
Cu(II) Schiff Base ComplexCu(II)Reduction of 4-nitrophenol4-nitrophenol, hydrazine hydrate (B1144303) ekb.eg
ML₂(NO₃) (M=Co, Cu, Ni, Zn, Mn)Co, Cu, Ni, Zn, Mn------ mdpi.com

Organocatalytic Applications of this compound Derivatives

In the realm of organocatalysis, which utilizes small organic molecules as catalysts, derivatives of this compound have demonstrated significant potential. A key example is the use of di-tert-butyl hydrazine-1,2-dicarboxylate in a domino aza-Michael/hemiacetal reaction with α,β-unsaturated aldehydes, catalyzed by a secondary amine like pyrrolidine. nih.gov This cascade reaction leads to the highly diastereo- and enantioselective synthesis of pyrazolidine (B1218672) derivatives, which are important nitrogen-containing heterocycles in medicinal chemistry. nih.gov

In this organocatalytic system, the secondary amine catalyst first reacts with the α,β-unsaturated aldehyde to form a nucleophilic enamine intermediate. This enamine then undergoes an aza-Michael addition to the di-tert-butyl hydrazine-1,2-dicarboxylate, which acts as the nitrogen source. A subsequent intramolecular hemiacetal formation yields the final pyrazolidine product with high stereocontrol. The use of a chiral secondary amine catalyst, such as a derivative of proline, can induce high levels of enantioselectivity in the final product. nih.gov

The following table details the organocatalytic cascade reaction for the synthesis of pyrazolidine derivatives.

OrganocatalystHydrazine DerivativeSubstrateProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Ref
PyrrolidineDi-tert-butyl hydrazine-1,2-dicarboxylate4-Nitrocinnamaldehyde5-Hydroxypyrazolidine derivative>20:1N/A nih.gov
(S)-Diphenylprolinol trimethylsilyl (B98337) etherDi-tert-butyl hydrazine-1,2-dicarboxylateVarious α,β-unsaturated aldehydesChiral pyrazolidine derivatives>20:1up to 99% nih.gov

Role in Acid-Base Catalysis Systems

The catalytic activity of this compound and its derivatives in acid-base systems stems from the Lewis basicity of the nitrogen and oxygen atoms and the potential for the protonated form to act as a Brønsted acid catalyst. The lone pairs of electrons on the nitrogen atoms can act as proton acceptors (bases), while the carbonyl oxygens also possess Lewis basicity.

The basicity of the nitrogen atoms in this compound is influenced by the electron-withdrawing nature of the adjacent carbonyl groups, making them less basic than hydrazine itself. However, they can still be protonated by strong acids. The resulting protonated species, a hydrazinium (B103819) ion derivative, can then act as a Brønsted acid, donating a proton to a substrate to facilitate a reaction. This is analogous to the gas-phase reactions of protonated hydrazine with carbonyl compounds, which proceed via adduct formation followed by dehydration to form a hydrazone. nih.gov This process demonstrates the potential for the protonated form to catalyze reactions such as hydrazone formation.

Furthermore, in the context of Lewis acid catalysis, the carbonyl oxygens of this compound esters can coordinate to a Lewis acid. This interaction can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the nitrogen atoms can also coordinate to Lewis acids. An example of a related process is the use of a Lewis acid like niobium pentachloride to catalyze the formation of hydrazides from dicarboxylic acids and hydrazines, highlighting the role of acid catalysis in activating the carbonyl group. google.com

The potential roles of this compound derivatives in acid-base catalysis are summarized below:

Catalytic RoleActive Species/SiteMechanismPotential Application
Brønsted Base Nitrogen lone pairsProton abstraction from a substrate.General base catalysis.
Brønsted Acid Protonated nitrogen atoms (hydrazinium ion)Proton donation to a substrate to increase its electrophilicity.Catalysis of reactions like hydrazone formation.
Lewis Base Carbonyl oxygen or nitrogen lone pairsCoordination to a Lewis acidic center to activate it or to act as a shuttle.As a component in Lewis acid-catalyzed reactions.

Future Prospects and Emerging Research Directions for 1,2 Hydrazinedicarboxylic Acid Chemistry

Development of Novel Synthetic Routes

The advancement of chemical synthesis is intrinsically linked to the development of more efficient, selective, and sustainable methods. For 1,2-hydrazinedicarboxylic acid and its derivatives, future research is likely to focus on overcoming the limitations of traditional synthetic approaches.

Emerging strategies are geared towards the use of advanced catalytic systems. For instance, the application of Lewis acids as catalysts for the formation of hydrazides from dicarboxylic acids and hydrazines presents a promising alternative to conventional methods. google.com This approach can lead to smoother reactions under milder conditions with high yields, potentially between 90-95%. google.com Furthermore, the development of continuous flow synthesis methodologies offers a scalable and safer alternative to batch processing for producing hydrazides, minimizing the handling of hazardous reagents like hydrazine (B178648) hydrate (B1144303) at high temperatures. osti.gov

Another key area of development is asymmetric synthesis. The creation of chiral derivatives of this compound is of significant interest for pharmaceutical applications. Future research may explore organocatalytic methods, such as those used for the asymmetric synthesis of chiral spirocyclic scaffolds, to introduce stereocenters with high enantioselectivity. nih.gov The development of catalytic asymmetric methods is highly sought after to produce a diverse range of structurally complex and optically active molecules derived from this compound. sioc-journal.cn

Table 1: Comparison of Synthetic Routes for Hydrazide Derivatives

MethodCatalyst/ConditionsAdvantagesPotential for this compound
Conventional Synthesis High TemperatureEstablished procedureEnergy-intensive, potential safety concerns
Lewis Acid Catalysis Niobium PentachlorideHigh yields (90-95%), mild conditionsMore efficient and controlled synthesis
Continuous Flow Heated Coil ReactorScalable, improved safety, reduced reaction timeSafer large-scale production
Asymmetric Synthesis OrganocatalystsHigh enantioselectivityAccess to chiral drug intermediates
Microwave-Assisted Solvent-freeRapid, energy-efficient, environmentally friendlyGreener synthesis alternative

Exploration of Undiscovered Reactivity

The reactivity of this compound is a fertile ground for discovery. While its use as a precursor for heterocycles is known, there is significant potential to uncover novel transformations and reaction pathways.

A key area of future exploration lies in cycloaddition reactions. The unique electronic and steric properties of this compound derivatives could be harnessed in a variety of cycloaddition processes to construct complex polycyclic systems. For example, research into the aza Diels-Alder reactions of related azirine-3-carboxylates to form bicyclic and tricyclic aziridines showcases the potential for novel cycloadditions. nih.gov Designing new synthons from derivatives of this compound could provide efficient routes to previously inaccessible heterocyclic skeletons. nih.gov

Furthermore, the hydrazine moiety itself offers a rich landscape for reactivity. The development of new catalytic systems could enable selective functionalization of the N-N bond, leading to a host of new derivatives with unique properties. The synthesis of 1,2-dihydroquinolines via a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis highlights the potential for hydrazine derivatives to participate in novel catalytic cycles. nih.gov

Advanced Functional Material Design

The rigid, difunctional nature of this compound makes it an excellent candidate for the design of advanced functional materials, particularly polymers and metal-organic frameworks (MOFs). ontosight.ai

In the realm of polymer chemistry, this compound can be utilized as a monomer for the synthesis of novel polyamides and other polymers. mdpi.com Its incorporation into polymer backbones could impart unique thermal and mechanical properties. Research into polyamides based on other dicarboxylic acids, such as 2,5-furandicarboxylic acid, demonstrates the potential for creating high-performance, bio-based plastics. rsc.org

The use of this compound and its derivatives as organic linkers in the construction of MOFs is a particularly exciting frontier. bohrium.com The geometry and functionality of the linker are crucial in determining the structure and properties of the resulting MOF. researchgate.net By carefully designing derivatives of this compound, it may be possible to create MOFs with tailored pore sizes, high surface areas, and specific functionalities for applications in gas storage, separation, and catalysis. tu-dresden.deresearchgate.net The ability to functionalize the organic linker opens up possibilities for post-synthetic modification, further tuning the properties of the MOF for specific applications. ekb.eg

Innovations in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding research in chemical synthesis, and the production and use of this compound are no exception. Future research will likely focus on developing more environmentally benign and sustainable processes.

One promising approach is the use of microwave irradiation in conjunction with solvent-free conditions for the synthesis of hydrazides. This method has been shown to be superior to conventional heating, with a significantly lower environmental factor and higher atom economy. researchgate.net The use of natural catalysts, such as lemon juice, for the synthesis of related Schiff bases also points towards the potential for developing greener catalytic systems.

Another area of innovation is the utilization of renewable feedstocks and the incorporation of CO2 as a C1 building block. Research into the hydrogenation of CO2 to formic acid using amino acids as a capture solution demonstrates the potential for integrating carbon capture and utilization with the synthesis of valuable chemicals. rsc.org Exploring similar strategies for the synthesis of this compound could lead to more sustainable production routes. The development of green synthetic methods, such as those utilizing oxone and inorganic bases for Hofmann rearrangements, further expands the toolkit for sustainable chemistry. mdpi.com

Interdisciplinary Research Opportunities

The unique properties of this compound and its derivatives position them at the intersection of several scientific disciplines, creating a wealth of interdisciplinary research opportunities.

In medicinal chemistry, hydrazide-containing compounds are gaining interest as potential therapeutic agents. For example, the hydrazide group has emerged as a promising zinc-binding group in the development of histone deacetylase (HDAC) inhibitors for the treatment of cancers and neurodegenerative diseases. nih.govnih.gov This suggests that derivatives of this compound could be explored as novel drug candidates. The diverse biological activities of hydrazide-hydrazone derivatives, including antimicrobial and antiviral properties, further underscore the potential for interdisciplinary research in drug discovery. mdpi.comontosight.ai

In the field of supramolecular chemistry, the ability of this compound to participate in hydrogen bonding makes it a valuable building block for the construction of self-assembled, highly ordered structures. beilstein-journals.org Research on the self-assembly of polymers with dicarboxylic acids has shown the formation of highly ordered crystalline materials. rsc.org This opens up possibilities for creating novel supramolecular materials with applications in electronics, optics, and sensing.

Q & A

Q. What are the standard synthetic routes for 1,2-Hydrazinedicarboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between hydrazine and dicarboxylic acid precursors (e.g., ester or anhydride derivatives). For example, analogous to phthalic acid synthesis (1,2-benzenedicarboxylic acid), hydrazine can react with dicarboxylic acid anhydrides under controlled pH and temperature . Optimization includes varying stoichiometric ratios (hydrazine:dicarboxylic precursor), solvent selection (polar aprotic solvents like DMF), and reaction time. Monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy helps track progress. Post-synthesis purification often employs recrystallization or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm proton environments and carbon backbone.
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretching) and ~3300 cm1^{-1} (N-H stretching) validate functional groups.
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns (see Table 1 in for analogous crystal data parameters) .
  • Elemental Analysis : Verify C, H, N, and O composition.

Advanced Research Questions

Q. How can contradictions in catalytic activity data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from differences in experimental design:
  • Substrate Scope : Test derivatives (e.g., esters, metal complexes) across diverse substrates to identify structure-activity relationships .
  • Reaction Kinetics : Use stopped-flow spectroscopy or microcalorimetry to compare activation energies and turnover frequencies.
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict reactive sites and explain discrepancies between observed vs. expected catalytic behavior .

Q. What computational strategies are effective for studying this compound’s molecular interactions?

  • Methodological Answer :
  • Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with binding affinity assays .
  • Molecular Dynamics (MD) Simulations : Analyze stability of hydrogen-bonded networks in aqueous or solvent environments.
  • ADME Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, bioavailability) for drug development applications .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in sealed containers under inert gas (N2_2 or Ar) at –20°C to prevent degradation .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Key Considerations for Experimental Design

  • Feasibility : Align synthesis scale with available infrastructure (e.g., microreactors for small-scale optimization) .
  • Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) meticulously.
  • Ethical Compliance : Follow institutional guidelines for handling hazardous intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.